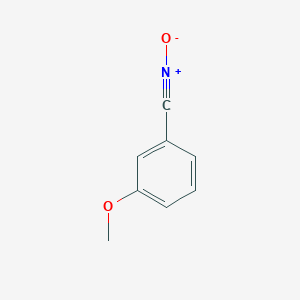
3-Methoxybenzonitrile oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxybenzonitrile oxide is an organic compound characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to a benzene ring. This compound is known for its applications in various chemical processes and is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxybenzonitrile oxide can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzonitrile with an oxidizing agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like manganese dioxide. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and catalysts can vary, but common options include potassium permanganate and chromium trioxide .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxybenzonitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and manganese dioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are typical reducing agents.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives and other substituted benzene compounds.
Applications De Recherche Scientifique
3-Methoxybenzonitrile oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-methoxybenzonitrile oxide involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Benzonitrile: Similar structure but lacks the methoxy group.
3-Methoxybenzaldehyde: Contains a formyl group (-CHO) instead of the nitrile group.
3-Methoxybenzoic acid: Contains a carboxyl group (-COOH) instead of the nitrile group.
Uniqueness: 3-Methoxybenzonitrile oxide is unique due to the presence of both the methoxy and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
109673-21-4 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
3-methoxybenzonitrile oxide |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-5H,1H3 |
Clé InChI |
QTWZTDKDZUWDMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C#[N+][O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)

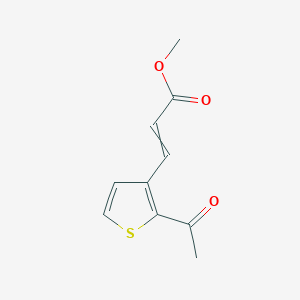
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
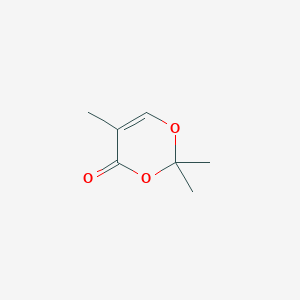




![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
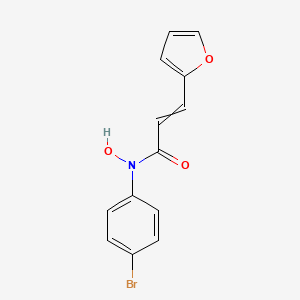
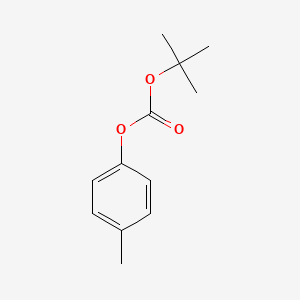
![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

